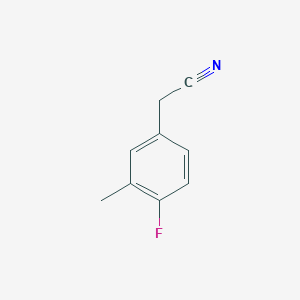

4-氟-3-甲基苯乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated acetonitrile compounds is an area of significant interest due to their applications in various fields such as agrochemistry, biotechnology, and pharmacology. One such compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was synthesized following a 'green protocol' and characterized through elemental, spectral, and X-ray crystallographic analyses . Similarly, the synthesis of 3-fluoro-4-methylbenzonitrile was achieved using ortho-toluidine as a raw material, involving multiple steps including nitrification, diazotization, fluorination, and reductive and oxidation reactions, with a reported productivity of 48% . Another novel synthesis approach for α-fluoroacetonitriles involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), which is also applicable to the cyanohydrin trimethylsilylethers of aromatic ketones .

Molecular Structure Analysis

The molecular structure of these fluorinated compounds is often determined using X-ray crystallography. For instance, the 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in the orthorhombic space group Pbca, and its structure was solved using single-crystal X-ray diffraction data . The compound methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was found to exist in a monoclinic P21/c space group with one molecule in the asymmetric part of the unit cell . These detailed structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of fluorinated acetonitriles can be complex and sometimes unexpected. For example, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile exhibited uncommon reactivity, resulting in the loss of three fluorine atoms and the formation of a trimeric compound, which was isolated and characterized . The reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was explained using various molecular descriptors, and its reactivity surfaces were analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are influenced by the presence of the fluorine atom, which imparts unique properties to these compounds. Chromatographic selectivity studies, such as those conducted for 4-fluorophenylacetic acid positional isomers, highlight the importance of controlling positional isomers due to their different reactivity, biological activity, and toxicity . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p) method, are used to obtain and analyze the equilibrium geometry of these compounds, and vibrational and NMR analyses help in comparing calculated spectra with experimental observations .

科学研究应用

肝炎B的新型抑制剂合成

研究已经开发出一种合成4-氟-3-(吗啉磺酰基)苯并[b]噻吩-2-羧酸酯的方法,该物质在体外对乙型肝炎病毒(HBV)表现出纳摩尔级别的抑制活性。这种物质与4-氟-3-甲基苯乙腈在结构和功能基团上相关,突显了氟代乙腈在开发针对病毒性疾病的新药物中的潜力 (Ivachtchenko et al., 2019)。

制药合成中的氟引入

已经描述了一种在α-氟苯乙腈中氟原子邻接到氰基的引入方法,可能适用于4-氟-3-甲基苯乙腈。这个过程对于合成2-氟-2-苯乙胺至关重要,突显了氟化在开发生物活性化合物中的重要性 (Letourneau & Mccarthy, 1985)。

电化学电容器应用

基于氟代乙腈衍生物的电活性聚合物的研究,包括4-氟-3-甲基苯乙腈,已经显示出在电化学电容器中具有良好应用前景。这些材料被电化学沉积到碳纸电极上,展示了在电容器应用中高能量和功率密度的潜力 (Ferraris et al., 1998)。

儿茶酚胺分析中的氟发光衍生

已经评估了4-氟-7-硝基-2,1,3-苯并噁二唑(NBD-F)作为儿茶酚胺分析的衍生试剂,这个过程可能涉及类似于4-氟-3-甲基苯乙腈的化合物。这项研究强调了氟化合物在增强各种基质中生物活性分子的检测和分析中的作用 (Zhu, Shaw, & Barrett, 2003)。

有机合成中的氟化

关于六羟基吡喃糖的氟化研究突显了氟化反应的更广泛适用性,类似于可能涉及4-氟-3-甲基苯乙腈的反应,在合成结构复杂和功能多样的有机化合物中的重要性。这些反应展示了氟化在访问新的化学空间进行研究和开发中的重要性 (Vera-Ayoso et al., 2004)。

安全和危害

属性

IUPAC Name |

2-(4-fluoro-3-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVNYICMRHFCLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602587 |

Source

|

| Record name | (4-Fluoro-3-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylphenylacetonitrile | |

CAS RN |

1000548-41-3 |

Source

|

| Record name | (4-Fluoro-3-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)

![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)

![2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide](/img/structure/B1342057.png)

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)